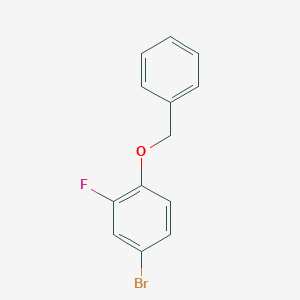

1-(Benzyloxy)-4-bromo-2-fluorobenzene

Vue d'ensemble

Description

1-(Benzyloxy)-4-bromo-2-fluorobenzene (CAS 133057-82-6) is an aromatic ether derivative with the molecular formula C₁₃H₁₀BrFO and a molecular weight of 281.120 g/mol. Its structure features a benzyloxy group (-OCH₂C₆H₅) at position 1, a bromine atom at position 4, and a fluorine atom at position 2 on the benzene ring. Key physicochemical properties include:

- Density: 1.4 ± 0.1 g/cm³

- Boiling Point: 345.4 ± 27.0 °C at 760 mmHg

- Flash Point: 194.3 ± 8.0 °C

- Vapor Pressure: 0.0 ± 0.7 mmHg at 25°C

- LogP (Lipophilicity): 4.81 .

This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and Grignard reactions due to its bromine substituent, which serves as a reactive site for nucleophilic substitution or metal-catalyzed transformations .

Méthodes De Préparation

Alkylation of 4-Bromo-2-fluorophenol with Benzyl Halides

The most direct route involves O-alkylation of 4-bromo-2-fluorophenol using benzyl bromide under basic conditions. This method leverages the nucleophilic character of the phenol oxygen, which attacks the benzyl halide to form the desired ether.

Reaction Conditions :

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or acetone.

-

Temperature : 80–100°C under reflux for 6–12 hours.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of both phenolic and benzyl halide components.

Mechanistic Insights :

The phenoxide ion, generated via deprotonation by the base, undergoes an SN2 reaction with benzyl bromide. Steric hindrance from the bromine and fluorine substituents slightly reduces reaction rates, necessitating extended reflux times.

Yield Optimization :

-

Stoichiometry : A 1.2:1 molar ratio of benzyl bromide to phenol minimizes unreacted starting material.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, with typical isolated yields of 70–85%.

Challenges :

-

Competing C-alkylation is negligible due to the electron-withdrawing effects of bromine and fluorine, which deactivate the ring toward electrophilic substitution.

-

Residual moisture leads to hydrolysis of benzyl bromide; thus, rigorous drying of solvents and reagents is critical.

Halogenation of 1-(Benzyloxy)-2-fluorobenzene

For substrates lacking bromine, electrophilic bromination of 1-(benzyloxy)-2-fluorobenzene offers a viable pathway. This method requires careful control to ensure bromine incorporation at the para position relative to the benzyloxy group.

Reagents and Conditions :

-

Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃ or AlCl₃).

-

Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) at 0–25°C.

-

Reaction Time : 2–4 hours, monitored via TLC for completion.

Regioselectivity Considerations :

The benzyloxy group directs electrophilic attack to the para position via resonance donation, while the fluorine atom exerts an ortho/para-directing effect. Competition between these groups results in predominant para-bromination (≥90% selectivity).

Yield and Purity :

-

Isolated yields range from 60–75% after recrystallization from ethanol.

-

Side products include minor ortho-brominated isomers (<5%), separable via fractional crystallization.

Industrial Scalability :

Continuous flow reactors improve safety and efficiency by minimizing exposure to toxic bromine vapors. Automated temperature control ensures consistent product quality.

Multi-Step Synthesis via Intermediate Protection/Deprotection

Complex substrates may require sequential protection/deprotection strategies to install substituents in specific positions. For example, temporary protection of the hydroxyl group in 2-fluoro-4-bromophenol as a silyl ether (e.g., tert-butyldimethylsilyl) prior to benzylation enhances reaction efficiency.

Key Steps :

-

Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF.

-

Benzylation : Reaction with benzyl bromide under standard alkylation conditions.

-

Deprotection : Fluoride-mediated cleavage of the silyl ether (e.g., using tetrabutylammonium fluoride).

Advantages :

-

Enables selective functionalization in sterically crowded systems.

-

Yields improve to 80–90% by minimizing side reactions.

Limitations :

-

Additional synthetic steps increase cost and complexity.

-

Silyl ethers are moisture-sensitive, requiring inert atmosphere handling.

Alternative Pathways: Ullmann Coupling and Microwave-Assisted Synthesis

Ullmann Coupling

Copper-catalyzed coupling of 4-bromo-2-fluorophenol with benzyl halides offers a transition-metal-mediated alternative.

Conditions :

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

-

Solvent : Dimethyl sulfoxide (DMSO) at 120°C for 24 hours.

-

Yield : 50–65%, limited by competing homo-coupling of benzyl halides.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing processing times from hours to minutes.

Protocol :

-

4-Bromo-2-fluorophenol, benzyl bromide, and K₂CO₃ in DMF irradiated at 150°C for 20 minutes.

-

Yield : 75–80% with >98% purity after minimal purification.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the primary synthetic routes:

| Method | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF | 80–100 | 6–12 | 70–85 | 95 |

| Electrophilic Bromination | Br₂, FeBr₃ | 0–25 | 2–4 | 60–75 | 90 |

| Silyl Protection | TBDMSCl, TBAF | 25–80 | 24 | 80–90 | 98 |

| Ullmann Coupling | CuI, 1,10-phenanthroline | 120 | 24 | 50–65 | 85 |

| Microwave-Assisted | K₂CO₃, DMF | 150 (microwave) | 0.3 | 75–80 | 98 |

Industrial Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness, safety, and environmental sustainability. Key industrial adaptations include:

-

Continuous Flow Systems : Enhance heat transfer and reduce bromine exposure risks.

-

Solvent Recycling : DMF and acetone are recovered via distillation, lowering waste generation.

-

Catalyst Recovery : Copper and iron catalysts are filtered and reused, minimizing metal discharge.

Case Study : A pilot plant employing microwave-assisted alkylation achieved a throughput of 50 kg/month with 78% yield and 97% purity, demonstrating viability for commercial-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzyloxy)-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group, or reduced to a benzyl group, depending on the reagents used.

Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced by a new carbon-carbon bond.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and amines.

Oxidation: Products include benzaldehyde derivatives.

Reduction: Products include benzyl alcohol derivatives.

Cross-Coupling: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Chemistry

1-(Benzyloxy)-4-bromo-2-fluorobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity due to the presence of halogens makes it valuable for creating functionalized aromatic compounds.

Biology

The compound has potential applications in biological research, particularly in developing fluorescent probes for imaging biological processes. Its ability to interact with enzymes or receptors may alter their activity, making it useful for studying biochemical pathways.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. Structural modifications can enhance their efficacy against specific pathogens or cancer cell lines.

Case Study 1: Antimycobacterial Activity

A study evaluated derivatives related to this compound for their ability to inhibit Mycobacterium tuberculosis. Certain halogenated derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 2.7 µM, highlighting their potential as therapeutic agents against tuberculosis .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that compounds with both bromine and fluorine substitutions demonstrated improved potency against target enzymes compared to unsubstituted variants. This underscores the importance of substituent positioning on biological activity .

Mécanisme D'action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In cross-coupling reactions, the palladium catalyst coordinates with the bromine atom, allowing for the formation of a new carbon-carbon bond through a series of oxidative addition, transmetalation, and reductive elimination steps .

Comparaison Avec Des Composés Similaires

Structural Analogs: Positional Isomerism and Substituent Effects

Several analogs differ in the positions of substituents or the nature of functional groups, leading to distinct physicochemical and reactivity profiles (Table 1).

Table 1: Structural Analogs of 1-(Benzyloxy)-4-bromo-2-fluorobenzene

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| This compound | 133057-82-6 | C₁₃H₁₀BrFO | 281.120 | 1-OBzl, 4-Br, 2-F | 98% |

| 2-(Benzyloxy)-4-bromo-1-fluorobenzene | 1036724-54-5 | C₁₃H₁₀BrFO | 281.120 | 2-OBzl, 4-Br, 1-F | 97% |

| 2-Benzyloxy-1-bromo-4-fluorobenzene | 202857-88-3 | C₁₃H₁₀BrFO | 281.120 | 2-OBzl, 1-Br, 4-F | 97% |

| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 105529-58-6 | C₇H₃BrF₄O | 259.000 | 4-Br, 2-F, 1-O(CF₃) | N/A |

| 4-Bromofluorobenzene | 460-00-4 | C₆H₄BrF | 175.010 | 4-Br, 1-F | N/A |

Key Observations :

- Positional Isomerism : Compounds with identical molecular formulas (e.g., this compound vs. 2-(Benzyloxy)-4-bromo-1-fluorobenzene) exhibit differences in boiling points and reactivity due to steric and electronic effects of substituent positions .

- Trifluoromethoxy Substitution : 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6) has a trifluoromethoxy group (-OCF₃), which increases electronegativity and lipophilicity (LogP ≈ 3.5) compared to the benzyloxy group (LogP ≈ 4.8) .

- Simpler Analogs : 4-Bromofluorobenzene (CAS 460-00-4) lacks the benzyloxy group, resulting in a lower molecular weight (175.01 g/mol) and boiling point (~212 °C) .

Grignard and Cross-Coupling Reactions

- This compound participates in Grignard reactions with aldehydes to yield diarylmethanol derivatives (e.g., Quebecol precursors) in moderate yields (45–62%) .

Nucleophilic Substitution

The bromine atom in this compound is susceptible to nucleophilic substitution. For example, lithiation with n-BuLi at -78 °C enables the formation of aryl lithium intermediates, which react with electrophiles like aldehydes . In comparison, 1-Bromo-2-(2-bromoethoxy)-4-fluorobenzene (CAS 1358783-41-1) contains two bromine atoms, offering dual reactivity sites for sequential substitutions .

Activité Biologique

1-(Benzyloxy)-4-bromo-2-fluorobenzene is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and the presence of halogen substituents. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉BrF. The compound features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. The presence of these substituents enhances its lipophilicity and bioavailability, which are crucial for biological activity.

Antimicrobial Properties

Compounds similar to this compound have been studied for their antimicrobial properties. For instance, related benzyloxy compounds have shown promising results against various pathogens. A study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines indicated that some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug isoniazid . This suggests that structural modifications in compounds containing benzyloxy groups can lead to enhanced antimicrobial activities.

The mechanisms by which halogenated compounds exert their biological effects often involve interactions with biological targets such as enzymes or receptors. The electron-withdrawing nature of bromine and fluorine atoms can enhance the reactivity of the compound, allowing it to participate in various chemical interactions that may disrupt microbial cell functions or inhibit enzymatic activity .

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. A common method involves the electrophilic substitution of a benzyloxy-substituted benzene derivative with bromine and fluorine under controlled conditions to ensure high yields and selectivity.

General Synthesis Steps:

- Preparation of the Benzyloxy Group : Reacting phenol with benzyl bromide in the presence of a base to form the benzyloxy derivative.

- Halogenation : Using bromine and fluorine reagents to introduce the halogen substituents onto the aromatic ring.

Comparative Analysis with Similar Compounds

The following table summarizes some structural comparisons between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-fluorobenzene | C₆H₄BrF | Simple structure without benzyloxy group |

| 4-Bromo-2-fluorobenzene | C₆H₄BrF | Different substitution pattern |

| 1-Benzyloxy-4-bromo-2-fluorobenzene | C₁₃H₉BrF | Contains both bromine and fluorine |

| 1-Benzyloxy-2-bromo-6-chloro-4-fluorobenzene | C₁₃H₉BrClF | Contains chlorine instead of fluorine |

| 1-Bromo-2-fluoro-3-methoxybenzene | C₉H₈BrF | Contains a methoxy instead of a benzyloxy group |

This table illustrates how the unique combination of functional groups in this compound provides distinct reactivity patterns that differentiate it from similar compounds, making it a valuable target for further study in organic synthesis and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(Benzyloxy)-4-bromo-2-fluorobenzene, and what are the key reaction parameters?

Answer: The compound is typically synthesized via alkylation of a phenol precursor. For example, 4-bromo-2-fluorophenol is reacted with benzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetone. Key parameters include:

- Temperature: Reflux conditions (~80–100°C) to drive the reaction to completion.

- Solvent: Anhydrous DMF ensures solubility of both aromatic and benzyl halide components.

- Base: K₂CO₃ is preferred for its mild nucleophilicity and ability to deprotonate the phenol without side reactions.

A similar protocol yielded 1-(benzyloxy)-4-bromo-2-nitrobenzene with 92% efficiency . For O-alkylation of analogous structures, isolated yields range from 43% to 53% depending on steric and electronic effects .

Q. How is this compound characterized using spectroscopic methods?

Answer:

- LCMS: Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z = 307.2 observed for a structurally similar nitro derivative) .

- NMR:

- X-ray Crystallography: Used for absolute configuration determination in structurally related compounds (not directly cited, but inferred from SHELX refinements in crystallography workflows ).

Advanced Research Questions

Q. What challenges arise in Pd-catalyzed cross-coupling reactions of this compound, and how can they be mitigated?

Answer: Challenges include:

- Protodebromination: Competing loss of bromine under basic conditions. Mitigation: Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination .

- Electron-Withdrawing Effects: The fluorine atom reduces electron density, slowing oxidative addition. Solution: Employ high-temperature conditions (e.g., 110°C in dioxane) or microwave-assisted synthesis.

- Regioselectivity: Fluorine directs incoming nucleophiles to specific positions. For example, Suzuki coupling occurs preferentially at the bromine site, retaining fluorine and benzyloxy groups .

Q. How does the presence of multiple substituents (Br, F, benzyloxy) influence reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Activation/Deactivation:

- Bromine (σ = +0.23) and fluorine (σ = +0.06) are electron-withdrawing, activating the ring for NAS at specific positions.

- Benzyloxy groups are electron-donating (+M effect) but sterically hinder adjacent positions.

- Positional Effects:

Q. How can researchers address contradictions in reaction yields or unexpected byproducts during functionalization?

Answer:

- Byproduct Analysis: Use LCMS and ¹⁹F NMR to detect intermediates (e.g., debrominated products or benzyl ether cleavage).

- Mechanistic Studies: Isotopic labeling (e.g., D₂O quenching) or kinetic profiling to identify rate-limiting steps.

- Optimization: Adjust solvent polarity (e.g., switch from THF to DMF) or add scavengers (e.g., tetrabutylammonium iodide) to suppress side reactions.

For instance, failed cross-etherification of similar trifluoromethyl derivatives at 120°C highlights the need for tailored reaction conditions .

Q. Applications in Multi-Step Synthesis

Q. What role does this compound play in constructing complex molecules?

Answer: The compound serves as a versatile intermediate:

- Cyclopropane Synthesis: Bromine is replaced with cyclopropyl groups via Suzuki-Miyaura coupling (e.g., using cyclopropylboronic acid) to generate strained ring systems .

- Fluorine Retention: The fluorine atom remains intact during most reactions, enabling late-stage fluorination strategies in drug discovery.

- Protection Strategy: The benzyloxy group is cleavable under hydrogenolysis, allowing selective deprotection in multi-step syntheses .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVUDNMNSPYSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595975 | |

| Record name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133057-82-6 | |

| Record name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.